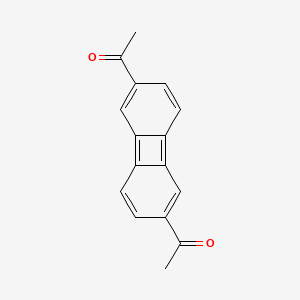

2,6-Diacetylbiphenylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-acetylbiphenylen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9(17)11-3-5-13-15(7-11)14-6-4-12(10(2)18)8-16(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXSOPQGBALPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C3C=CC(=CC3=C2C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301840 | |

| Record name | 2,6-Diacetylbiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3509-59-9 | |

| Record name | NSC146591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diacetylbiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2,6 Diacetylbiphenylene and Its Precursors

Friedel-Crafts Acylation Approaches to Acetylated Biphenylenes

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the introduction of acetyl groups onto the biphenylene (B1199973) nucleus. This electrophilic substitution reaction, typically employing an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, offers a direct route to acetylated biphenylenes.

The acetylation of biphenylene under Friedel-Crafts conditions is a process marked by distinct regioselectivity. The initial acetylation predominantly yields 2-acetylbiphenylene (B1598708). This directing effect is crucial for the subsequent introduction of a second acetyl group. Further acetylation of 2-acetylbiphenylene leads to the formation of diacetylated products, with a high yield of 2,6-diacetylbiphenylene and a smaller amount of the 2,7-diacetylbiphenylene isomer. royalsocietypublishing.org The orientation of the substituents in the 2,6-isomer has been confirmed through reductive cleavage of the four-membered ring, which results in the formation of 3,4'-diacetylbiphenyl. royalsocietypublishing.org

The preference for substitution at the 2- and 6-positions can be attributed to the electronic properties of the biphenylene system and the directing influence of the first acetyl group. The acetyl group is a deactivating, meta-directing group in typical aromatic systems. However, in the biphenylene nucleus, the interplay of electronic effects and the strain of the central four-membered ring governs the substitution pattern, favoring the formation of the 2,6-disubstituted product.

The successful synthesis of this compound via Friedel-Crafts acylation hinges on the careful optimization of reaction parameters to maximize the yield of the desired isomer and minimize the formation of byproducts. Key variables include the choice of Lewis acid catalyst, the acylating agent, the solvent, and the reaction temperature.

While specific, detailed experimental procedures for the direct diacetylation of biphenylene to this compound are not extensively documented in readily available literature, analogous reactions provide insight into effective conditions. For instance, the diacetylation of 3,3'-dimethylbiphenyl, which also yields a mixture of isomers, has been optimized by controlling the stoichiometry of the reactants and the reaction temperature. ruc.dk In this case, using a higher molar ratio of acetyl chloride and aluminum chloride in a solvent like 1,2-dichloroethane (B1671644) at reflux led to high yields of the diacetylated products. ruc.dk

Similarly, for the acylation of biphenylene, aluminum chloride (AlCl₃) is a commonly employed Lewis acid. The choice of solvent is also critical, with non-polar solvents such as carbon disulfide or chlorinated hydrocarbons often being used. Temperature control is essential to manage the reactivity and prevent unwanted side reactions or polymerization. The synthesis of related compounds, such as 2-acetyl-3-methoxybiphenylene, has been achieved by reacting 2-methoxybiphenylene (B14707700) with acetyl chloride and aluminum chloride in nitrobenzene (B124822) at room temperature. rsc.org

Further evidence for the established synthesis of this compound comes from its use as a starting material in other reactions. For example, its Baeyer-Villiger oxidation to a mixture of 2-acetoxy-6-acetyl- and 2,6-diacetoxy-biphenylene has been reported, implying a reliable synthetic route to the diketone exists. rsc.org

Table 1: Key Parameters in Friedel-Crafts Acylation of Biphenylene and its Derivatives

| Parameter | Influence on the Reaction | Typical Reagents/Conditions |

| Lewis Acid Catalyst | Activates the acylating agent. | AlCl₃, FeCl₃ |

| Acylating Agent | Source of the acetyl group. | Acetyl chloride (CH₃COCl), Acetic anhydride ((CH₃CO)₂O) |

| Solvent | Affects solubility and reactivity. | Carbon disulfide (CS₂), 1,2-Dichloroethane, Nitrobenzene |

| Temperature | Controls reaction rate and selectivity. | Room temperature to reflux, depending on substrate and reagents. |

| Stoichiometry | Influences the degree of acylation. | Excess acylating agent and Lewis acid for diacetylation. |

Alternative Synthetic Routes to the Biphenylene Core and Subsequent Functionalization

While Friedel-Crafts acylation is a direct method for introducing acetyl groups, the synthesis of the biphenylene core itself is a significant chemical challenge. Several alternative strategies have been developed to construct this strained ring system, which can then, in principle, be functionalized to yield this compound.

The Ullmann reaction, a classical method for forming carbon-carbon bonds, provides a viable route to the biphenylene scaffold. This reaction typically involves the copper-promoted coupling of two molecules of an aryl halide. For the synthesis of biphenylene, the intramolecular cyclization of 2,2'-dihalobiphenyls is the key step. This approach was, in fact, used in the first reported synthesis of biphenylene.

The reaction often requires high temperatures and the use of a copper-based reagent, such as copper powder or copper(I) oxide. The nature of the halogen and the substituents on the biphenyl (B1667301) precursor can significantly influence the reaction's efficiency. While this method is effective for creating the core biphenylene structure, subsequent functionalization would be necessary to introduce the acetyl groups at the 2 and 6 positions.

The dimerization of benzyne (B1209423), a highly reactive intermediate, is another important strategy for the synthesis of the biphenylene core. Benzyne can be generated in situ from various precursors, such as the decomposition of benzenediazonium-2-carboxylate or the reaction of 2-aminobenzoic acid with nitrous acid. Once formed, benzyne readily dimerizes to form biphenylene.

This approach can be advantageous due to the mild conditions that can sometimes be employed for benzyne generation. However, the high reactivity of benzyne can also lead to the formation of side products, and controlling the regioselectivity of subsequent functionalization of the resulting biphenylene can be challenging.

Modern organometallic chemistry has introduced powerful new methods for the synthesis of complex cyclic systems, including the biphenylene scaffold. Transition metal-catalyzed reactions, such as [2+2+2] cycloadditions and cyclotrimerizations of alkynes, have emerged as elegant strategies for constructing the biphenylene core.

For example, cobalt-mediated alkyne trimerization has been utilized to synthesize substituted biphenylenes. These reactions offer a high degree of control over the substitution pattern of the final product, potentially allowing for the direct incorporation of functional groups that can be later converted to acetyl groups. The choice of the transition metal catalyst and the design of the alkyne precursors are critical for the success of these cycloaddition strategies.

Table 2: Comparison of Synthetic Routes to the Biphenylene Core

| Synthetic Route | Key Precursors | Typical Reagents | Advantages | Disadvantages |

| Ullmann-Type Coupling | 2,2'-Dihalobiphenyls | Copper powder, Copper(I) oxide | Historical significance, direct ring formation. | Harsh reaction conditions, potential for side reactions. |

| Aryne Dimerization | Benzenediazonium-2-carboxylate, 2-Aminobenzoic acid | Nitrous acid, heat | Can be performed under mild conditions. | High reactivity of benzyne, potential for low yields and side products. |

| Transition Metal-Catalyzed Cycloaddition | Diynes, Triynes | Cobalt complexes, Palladium complexes | High degree of control over substitution. | Requires synthesis of complex precursors, catalyst cost. |

Precursor-Based Synthesis of this compound from Monoacetylated Biphenylenes

The synthesis of this compound can be effectively achieved through the further acylation of a monoacetylated biphenylene precursor. This method relies on the electrophilic substitution principles of the Friedel-Crafts reaction, where the existing acetyl group on the biphenylene ring directs the position of the second incoming acetyl group. royalsocietypublishing.orglibretexts.orgmasterorganicchemistry.com

The primary precursor for this synthesis is 2-acetylbiphenylene. royalsocietypublishing.org When 2-acetylbiphenylene is subjected to a second Friedel-Crafts acetylation, the reaction yields primarily this compound. royalsocietypublishing.org The orientation of the second substituent is directed to the unoccupied benzene (B151609) ring of the biphenylene core. This process typically involves reacting 2-acetylbiphenylene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. royalsocietypublishing.orglibretexts.org

The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich biphenylene ring. youtube.com The presence of the first deactivating acetyl group at the 2-position influences the position of the subsequent electrophilic attack, favoring the 6-position. This results in a high yield of the 2,6-disubstituted product. royalsocietypublishing.org Research has shown that a small quantity of the 2,7-diacetylbiphenylene isomer is also formed during this reaction. royalsocietypublishing.org The identity of the this compound product has been confirmed through methods such as reductive cleavage of the four-membered ring, which yields 3,4'-diacetylbiphenyl. royalsocietypublishing.org

The general transformation is detailed in the table below:

Table 1. Synthesis of this compound from 2-Acetylbiphenylene

| Precursor | Reagents | Major Product | Minor Product | Reaction Type |

|---|

This precursor-based approach is a fundamental strategy for preparing symmetrically and asymmetrically substituted biphenylenes, with 2-acetylbiphenylene serving as a versatile intermediate for various derivatives. rsc.orgthieme-connect.com

Table 2. List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetylbiphenylene |

| 2,7-Diacetylbiphenylene |

| Biphenylene |

| Acetyl Chloride |

| Aluminum Chloride |

Iii. Chemical Reactivity and Transformation Pathways of 2,6 Diacetylbiphenylene

Reactions Involving the Acetyl Functional Groups

The two acetyl groups on the biphenylene (B1199973) scaffold are ketones and thus exhibit reactivity typical of this functional group. They can undergo oxidation, reduction, condensation, and derivatization reactions, serving as versatile handles for further molecular elaboration.

The Baeyer-Villiger oxidation is a reliable method for converting ketones into esters. wikipedia.orgchemistrysteps.com In the case of 2,6-diacetylbiphenylene, this reaction transforms the acetyl groups (-COCH₃) into acetoxy groups (-OCOCH₃), yielding 2,6-diacetoxybiphenylene. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgorganic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. jk-sci.comnrochemistry.com The rate-determining step is the migration of a substituent from the ketone carbon to the adjacent oxygen of the peroxide. wikipedia.org The migratory aptitude of different groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.comorganic-chemistry.org For this compound, the competition is between the migration of the biphenylene (aryl) group and the methyl group. Based on the established migratory hierarchy, the aryl group is expected to migrate preferentially, leading to the formation of the corresponding aryl acetate.

Table 1: Baeyer-Villiger Oxidation of this compound

| Reagent | Expected Product | Reaction Type |

|---|---|---|

| m-CPBA | 2,6-Diacetoxybiphenylene | Oxidation |

| Peracetic Acid | 2,6-Diacetoxybiphenylene | Oxidation |

| Trifluoroperacetic Acid | 2,6-Diacetoxybiphenylene | Oxidation |

This table outlines common reagents for the Baeyer-Villiger oxidation and the expected product from the reaction with this compound.

As a diketone, this compound can participate in various condensation reactions to form new carbon-carbon bonds. fiveable.me These reactions typically involve the formation of an enolate intermediate by deprotonation of the α-carbon, which then acts as a nucleophile. fiveable.mepurechemistry.org Common condensation reactions include the aldol (B89426) condensation and the Claisen-Schmidt condensation. wikipedia.org

In a Claisen-Schmidt condensation, this compound would react with aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, known as chalcones. This reaction could proceed stepwise, allowing for the synthesis of symmetric or asymmetric products depending on the stoichiometry of the reagents.

Intramolecular condensation reactions, such as the Dieckmann condensation, are unlikely due to the significant distance and rigidity separating the two acetyl groups on the biphenylene core. purechemistry.orgwikipedia.org However, intermolecular self-condensation under specific conditions could lead to oligomeric or polymeric materials.

Table 2: Potential Condensation Reactions

| Reaction Type | Reactant(s) | Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt | Aromatic Aldehyde | Base (e.g., NaOH) | Biphenylene-based chalcone |

| Knoevenagel | Active Methylene (B1212753) Compound | Weak Base (e.g., Piperidine) | α,β-unsaturated product |

This table summarizes potential condensation reactions involving this compound.

The acetyl groups of this compound can be readily modified through reduction or oxidation.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol or completely removed to form an alkyl group.

Reduction to Alcohols: Treatment with mild reducing agents like sodium borohydride (NaBH₄) would convert the acetyl groups into 1-hydroxyethyl groups, yielding 2,6-bis(1-hydroxyethyl)biphenylene.

Reduction to Alkyl Groups: More forceful reduction methods, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions, would deoxygenate the acetyl groups entirely to form ethyl groups, resulting in 2,6-diethylbiphenylene. libretexts.org

Oxidation: Vigorous oxidation of the acetyl groups can lead to the formation of carboxylic acids. Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can cleave the C-C bond between the carbonyl carbon and the methyl group, converting the acetyl substituent into a carboxylic acid group (-COOH). libretexts.orgopenstax.org This process would transform this compound into biphenylene-2,6-dicarboxylic acid. This reaction proceeds via attack at the benzylic position, which is activated by the aromatic ring. libretexts.orgopenstax.org

The diketone nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds and Schiff bases. longdom.orginternationaljournalcorner.com

Heterocycle Formation: Condensation with bifunctional reagents can lead to the formation of new rings fused to or pendent from the biphenylene core. For example, reaction with hydrazine (N₂H₄) would be expected to yield a bis(pyridazine) derivative. Similarly, reaction with hydroxylamine (NH₂OH) would produce the corresponding dioxime.

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of carbonyl compounds with primary amines. internationaljournalcorner.comderpharmachemica.com this compound can react with two equivalents of a primary amine (R-NH₂) to form a diimine. This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. internationaljournalcorner.com The resulting Schiff bases are often highly conjugated and can act as ligands for metal complexes. longdom.orgrsc.org

Table 3: Derivatization Reactions of this compound

| Reagent | Product Type | Functional Group Formed |

|---|---|---|

| Hydrazine (N₂H₄) | Pyridazine derivative | C=N-N=C |

| Hydroxylamine (NH₂OH) | Dioxime | C=N-OH |

| Primary Amine (R-NH₂) | Schiff Base (Diimine) | C=N-R |

This table illustrates pathways for converting the acetyl groups into various other functional derivatives.

Reactivity of the Biphenylene Core in this compound

The biphenylene core is a defining feature of the molecule, characterized by a planar structure containing two benzene (B151609) rings fused to a central, strained four-membered ring. elsevierpure.com This central ring imparts significant strain and anti-aromatic character to the molecule, making the biphenylene core more reactive than a simple biphenyl (B1667301) system. aip.org

The inherent strain and electronic properties of the biphenylene nucleus make it susceptible to ring-opening reactions, particularly through the cleavage of the C-C bonds within the central four-membered ring. elsevierpure.com This reactivity is often harnessed through interactions with transition metals and other organometallic reagents. scilit.comresearchgate.net

The mechanism of ring cleavage typically involves the coordination of a low-valent transition metal to the biphenylene core, followed by an oxidative addition step where the metal inserts into one of the strained C-C bonds. This process relieves the ring strain and results in the formation of a metallacycle. For instance, reactions with rare-earth metal complexes have demonstrated the ability to selectively cleave C-C bonds in the biphenylene system. scilit.com

While the acetyl groups in this compound are electron-withdrawing, which generally deactivates the aromatic rings towards electrophilic attack, their influence on the organometallic-mediated ring cleavage is more complex. These groups could potentially modulate the electronic properties of the biphenylene core, affecting the rate and regioselectivity of the metal insertion. Computational studies and experimental investigations on substituted biphenylenes are crucial for elucidating the precise mechanistic pathways and the electronic effects of substituents on the cleavage process. mdpi.comrsc.org

Electrophilic Aromatic Substitution Patterns on the Biphenylene System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In the case of the biphenylene core, the substitution pattern is influenced by the inherent reactivity of the different positions on the rings and the directing effects of existing substituents.

The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. wikipedia.orglibretexts.orglibretexts.org This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.org The withdrawal of electrons is most pronounced at the ortho and para positions relative to the acetyl group, leaving the meta positions as the least deactivated and therefore the most likely sites for electrophilic attack. libretexts.org

In this compound, both acetyl groups will influence the position of any subsequent electrophilic attack. Based on the general principles of EAS, it is expected that incoming electrophiles would be directed to the positions meta to both acetyl groups. The numbering of the biphenylene core is crucial for identifying these positions.

| Position | Relationship to Acetyl Group at C2 | Relationship to Acetyl Group at C6 | Predicted Reactivity in EAS |

| 1 | ortho | Deactivated | |

| 3 | meta | Less Deactivated | |

| 4 | para | Deactivated | |

| 5 | ortho | Deactivated | |

| 7 | meta | Less Deactivated | |

| 8 | para | Deactivated |

It is important to note that the strained nature of the central four-membered ring in biphenylene can also influence the regioselectivity of these reactions, potentially leading to reactivity patterns that deviate from those predicted for simple substituted benzene rings.

Metalation and Cross-Coupling Reactions at the Biphenylene Core

The strained C-C bonds of the central four-membered ring in biphenylene are susceptible to cleavage by various transition metal complexes. This reactivity provides a unique pathway for the functionalization of the biphenylene core through metalation and subsequent cross-coupling reactions.

Reports on the direct metalation of the parent biphenylene have shown that reaction with organolithium reagents tends to result in substitution at the 1-position. However, the use of a sodium magnesiate templated deprotonative approach has been shown to achieve double metalation at the 1- and 4-positions.

A variety of transition metals, including palladium, have been utilized in cross-coupling reactions with biphenylene. These reactions often proceed via an oxidative addition of the metal into one of the C-C bonds of the four-membered ring. For instance, palladium-catalyzed coupling reactions of biphenylene with olefins, arylboronic acids, and ketones have been reported to proceed through the cleavage of a C-C bond in the biphenylene core.

| Reaction Type | Reagents | Key Features |

| Directed ortho-Metalation (DoM) | Organolithium reagents | Can be directed by substituents on the aromatic ring. |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | Forms C-C bonds. |

| Negishi Coupling | Palladium or Nickel catalyst, organozinc reagent | Forms C-C bonds. |

The functionalization of biphenylene derivatives through these methods opens up possibilities for the synthesis of more complex molecules with the biphenylene scaffold.

Polymerization and Oligomerization Mechanisms Utilizing this compound as a Monomer

Information regarding the specific use of this compound as a monomer in polymerization or oligomerization reactions is not available in the reviewed literature. The following sections are therefore based on the general principles of polymerization reactions involving diacetyl aromatic compounds.

Polycondensation is a type of polymerization in which monomers containing two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water. gdckulgam.edu.inmelscience.comfarabi.university Aromatic ketones, including those with acetyl groups, can potentially undergo polycondensation reactions. For a monomer like this compound to be used in polycondensation, the acetyl groups would typically need to be converted to more reactive functional groups, or the polymerization would proceed through reactions involving the methyl groups of the acetyl moieties.

One possible route for the polycondensation of diacetyl aromatic compounds is through self-condensation reactions in the presence of a suitable catalyst. For example, poly(3,4-ethylenedioxythiophene) and homopolythiophene have been synthesized through a self-acid-assisted polycondensation of mono-halogen substituted thiophene derivatives. rsc.org

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. nih.gov This electronic structure imparts unique optical and electronic properties to these materials. Aromatic and heteroaromatic rings are common building blocks for conjugated polymers.

The biphenylene unit, with its extended π-system, could potentially be incorporated into conjugated polymer backbones. The acetyl groups in this compound are electron-withdrawing and could be used to tune the electronic properties of the resulting polymer. For instance, diketopyrrolopyrrole-based conjugated polymers, which contain electron-deficient ketone units, have been synthesized via direct arylation polycondensation and have shown high mobility in organic thin-film transistors. rsc.org

However, without specific experimental data on the polymerization of this compound, its role in conjugated polymer architectures remains speculative.

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,6 Diacetylbiphenylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2,6-diacetylbiphenylene in solution. It provides detailed information about the chemical environment of each nucleus, enabling the differentiation between potential isomers and the confirmation of atomic connectivity.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial overview of the molecular structure. Based on the C₂ᵥ symmetry of this compound, a specific number of signals is expected in each spectrum. The ¹H NMR spectrum would feature distinct signals for the methyl protons and the aromatic protons on the biphenylene (B1199973) core. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons, the methyl carbons, and the unique carbons of the biphenylene skeleton.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would be used to map the connectivity of the protons on the aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. columbia.edu This powerful technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. youtube.com An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. columbia.edu This is particularly valuable for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as the aromatic carbon to which the acetyl group is attached, thus confirming its position on the biphenylene ring. youtube.comcolumbia.edu

| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | -C(=O)CH₃ | 2.0 - 2.5 | Presence and environment of acetyl methyl groups. |

| ¹H NMR | Aromatic-H | 7.0 - 8.5 | Environment and coupling of biphenylene ring protons. |

| ¹³C NMR | -C(=O)CH₃ | 25 - 35 | Presence of acetyl methyl carbons. |

| ¹³C NMR | Aromatic-C | 120 - 150 | Signals for carbons in the biphenylene core. |

| ¹³C NMR | -C=O | 190 - 205 | Presence of ketone carbonyl carbons. |

| COSY | ¹H-¹H | N/A | Shows coupling between adjacent aromatic protons. |

| HSQC | ¹H-¹³C (1-bond) | N/A | Correlates each proton to its directly attached carbon. |

| HMBC | ¹H-¹³C (2-3 bonds) | N/A | Connects methyl protons to carbonyl carbon and aromatic ring. |

NMR spectroscopy is a powerful method for real-time or periodic monitoring of chemical reactions. asahilab.co.jpmagritek.com During the synthesis of this compound, aliquots can be taken from the reaction mixture at various time intervals and analyzed by ¹H NMR. By observing the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase in intensity of signals characteristic of the this compound product, the progress of the reaction can be accurately tracked. magritek.com This technique allows for the determination of reaction endpoints and the identification of any potential intermediates or by-products. Furthermore, after purification, NMR serves as a primary method to assess the purity of the final compound, as the presence of impurities would be evident from extra peaks in the spectrum.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov

The analysis of the diffraction data yields a three-dimensional electron density map, from which the precise position of each atom in the crystal lattice can be determined. For this compound, a successful crystallographic analysis would provide definitive proof of its structure by measuring:

Bond Lengths: The exact distances between connected atoms (e.g., C-C bonds in the rings, C=O double bonds).

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the acetyl groups relative to the biphenylene plane.

Molecular Packing: How individual molecules of this compound arrange themselves in the crystal, revealing intermolecular interactions like hydrogen bonding or π-stacking.

This technique is the gold standard for confirming the molecule's geometry and stereochemistry without ambiguity.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the fundamental packing symmetry. |

| Space Group | Describes the symmetry elements present in the crystal structure. | Provides insight into the overall symmetry of the molecular arrangement. |

| Atomic Coordinates | The x, y, z position of each atom in the unit cell. | Generates the 3D model of the molecule. |

| Bond Lengths & Angles | Precise intramolecular distances and angles. | Confirms connectivity and reveals any strain or unusual geometry. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary application in the characterization of this compound is the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₆H₁₂O₂).

Beyond molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer (e.g., by electron ionization), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the bonds adjacent to the carbonyl groups, which are common cleavage sites for ketones. libretexts.orgmiamioh.edu

Predicted fragmentation could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z value of [M - 15]⁺.

Loss of an acetyl radical (•COCH₃): This alpha-cleavage is very common for ketones and would produce a significant peak at [M - 43]⁺. libretexts.org

Formation of an acylium ion: The fragment with m/z = 43, corresponding to [CH₃CO]⁺, is also highly probable.

| m/z Value | Proposed Ion Structure | Fragmentation Event |

|---|---|---|

| 236 | [C₁₆H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 221 | [M - CH₃]⁺ | Loss of a methyl radical |

| 193 | [M - COCH₃]⁺ | Loss of an acetyl radical (alpha-cleavage) |

| 43 | [CH₃CO]⁺ | Acylium ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. scitepress.org IR and Raman spectroscopy are often used as complementary methods because their selection rules differ; some vibrations may be strong in IR and weak or absent in Raman, and vice versa. scitepress.org

For this compound, the key vibrational modes would include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹, is a definitive indicator of the ketone functional groups.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the methyl groups will show stretching vibrations just below 3000 cm⁻¹.

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the aromatic biphenylene core.

These spectra provide a quick and reliable confirmation that the key functional groups have been incorporated into the final structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

V. Theoretical and Computational Chemistry Approaches to 2,6 Diacetylbiphenylene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. By approximating the electron density, DFT can accurately predict various molecular characteristics, offering a balance between computational cost and accuracy. For a molecule such as 2,6-diacetylbiphenylene, DFT calculations are invaluable for understanding how the acetyl groups influence the electronic nature of the biphenylene (B1199973) core.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the acetyl groups, being electron-withdrawing, are expected to lower the energies of both the HOMO and LUMO compared to the parent biphenylene molecule. The electron density of the HOMO is likely to be distributed across the biphenylene core, while the LUMO is expected to have significant contributions from the carbonyl carbons and oxygen atoms of the acetyl groups. This distribution makes the acetyl groups susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -2.5 | Predominantly located on the acetyl groups and the adjacent carbons of the biphenylene ring. |

| HOMO | -6.0 | Distributed across the π-system of the biphenylene core. |

| HOMO-LUMO Gap | 3.5 | Indicates moderate chemical reactivity. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For this compound, computational studies could explore reactions such as nucleophilic addition to the carbonyl groups or electrophilic substitution on the biphenylene rings. By calculating the energies of the transition states for different reaction pathways, the most favorable mechanism can be predicted. nih.govrsc.orgrsc.org For instance, the study of a reaction's intrinsic reaction coordinate (IRC) can confirm that a calculated transition state correctly connects the reactants and products.

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for confirming molecular structures. nih.govarxiv.orggithub.io By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, theoretical chemical shifts can be obtained. For this compound, DFT would be expected to predict distinct signals for the protons and carbons of the biphenylene core and the acetyl groups, taking into account the molecule's symmetry.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. biointerfaceresearch.comresearchgate.netescholarship.org For this compound, characteristic vibrational modes would include the C=O stretching of the acetyl groups and the various C-H and C-C stretching and bending modes of the biphenylene skeleton.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Description |

|---|---|---|

| 13C NMR Chemical Shift (C=O) | ~195 ppm | Carbonyl carbon of the acetyl group. |

| 1H NMR Chemical Shift (CH3) | ~2.5 ppm | Methyl protons of the acetyl group. |

Note: These are typical ranges and would be refined by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules over time. acs.orgnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.

For this compound, MD simulations could be used to study the rotational dynamics of the acetyl groups and the flexibility of the biphenylene core. Although the biphenylene skeleton is largely planar and rigid, the acetyl groups have rotational freedom around the C-C single bond. MD simulations can reveal the preferred orientations of these groups and the energy barriers for rotation. Furthermore, in a condensed phase (liquid or solid), MD can model intermolecular interactions, such as π-π stacking of the biphenylene cores and dipole-dipole interactions involving the acetyl groups, which govern the material's bulk properties.

Quantum Chemical Methods for Understanding Strained Ring Systems and Aromaticity

The biphenylene molecule is a fascinating case for the study of aromaticity due to its strained central four-membered ring fused to two six-membered rings. wikipedia.orgbeilstein-journals.org Quantum chemical methods can quantify the aromaticity of the different rings within the molecule.

One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which measures the magnetic shielding at the center of a ring. diva-portal.orgnih.gov A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). For biphenylene, the six-membered rings typically show weakly aromatic character (negative NICS values), while the central four-membered ring exhibits strong anti-aromaticity (positive NICS value). rsc.org

Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization within a ring. acs.orgresearchgate.net A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 or negative suggests non-aromatic or anti-aromatic character, respectively.

The introduction of acetyl groups at the 2 and 6 positions would be expected to modulate the electronic distribution and, consequently, the aromaticity of the biphenylene system. Quantum chemical calculations would be essential to quantify these electronic perturbations.

Table 3: Predicted Aromaticity Indices for the Rings of this compound (Illustrative)

| Ring System | NICS(1)zz (ppm) | HOMA | Aromatic Character |

|---|---|---|---|

| Substituted Six-membered Ring | -4.5 | 0.75 | Weakly Aromatic |

| Unsubstituted Six-membered Ring | -5.0 | 0.80 | Weakly Aromatic |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Vi. Advanced Research Applications of 2,6 Diacetylbiphenylene As a Chemical Building Block

Design and Synthesis of Functional Polymeric Materials

The bifunctional nature of 2,6-Diacetylbiphenylene, possessing two reactive acetyl groups, positions it as a key monomer for producing a variety of functional polymers through polycondensation reactions. The incorporation of the rigid biphenylene (B1199973) unit into a polymer backbone can significantly enhance thermal stability, mechanical strength, and introduce specific electronic properties.

Monomer in High-Performance Polymer Systems (e.g., Polyquinolines, Poly(arylene ether ketone)s)

High-performance polymers are characterized by their exceptional thermal, mechanical, and chemical stability. This compound is a promising candidate for synthesizing such materials.

Polyquinolines: These polymers are known for their outstanding thermal stability and chemical resistance. rsc.org The Friedländer annulation, a reaction between an ortho-aminoaryl ketone and a methylene (B1212753) ketone, is a primary method for forming the quinoline (B57606) ring system. As a diketone, this compound can react with aromatic diamines containing ortho-amino groups to yield high-molecular-weight polyquinolines. The rigid biphenylene unit in the polymer backbone would contribute to a high glass transition temperature (Tg) and excellent thermal stability.

Poly(arylene ether ketone)s (PAEKs): PAEKs are a family of semi-crystalline thermoplastics with high-temperature stability and mechanical toughness. kpi.uanih.gov Typically synthesized via nucleophilic aromatic substitution, variations can be achieved by using different ketone-containing monomers. kpi.uanih.govnih.govresearchgate.net this compound can be utilized as a monomer in PAEK synthesis, where its ketone functionalities are incorporated into the polymer chain. This introduces the unique biphenylene moiety, potentially modifying the polymer's solubility, processability, and electronic characteristics compared to conventional PAEKs. nih.govresearchgate.net

| Polymer Type | Co-monomer Requirement | Key Polymerization Reaction | Anticipated Properties |

|---|---|---|---|

| Polyquinoline | Aromatic bis(o-amino ketone) or bis(o-aminonitrile) | Friedländer Annulation | High thermal stability, high chemical resistance, high glass transition temperature. |

| Poly(arylene ether ketone) | Activated aromatic dihalide and/or bisphenol | Nucleophilic Aromatic Substitution | Excellent mechanical strength, high-temperature performance, chemical inertness. |

Role in Conjugated Polymer Architectures for Advanced Organic Electronic Systems

Conjugated polymers are organic macromolecules with alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This property makes them electrically conductive and optically active, suitable for applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.netdigitellinc.com

The biphenylene unit is an intriguing component for conjugated polymers due to its unique electronic structure, which includes an antiaromatic central four-membered ring fused with two aromatic six-membered rings. Incorporating this compound into a polymer backbone, for instance, through Knoevenagel or aldol (B89426) condensation reactions, extends the conjugation pathway. This can be used to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing performance in electronic devices. researchgate.net The rigid and planar nature of the biphenylene core can also promote intermolecular π-π stacking, enhancing charge carrier mobility. semanticscholar.org

Precursor for Ligand Synthesis in Coordination Chemistry

The acetyl groups of this compound are ideal starting points for synthesizing multidentate ligands for coordination chemistry. These ligands can form stable complexes with a wide range of metal ions.

Schiff Base Ligands from this compound Condensation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. jocpr.com this compound can react with two equivalents of a primary amine to form a di-imine Schiff base ligand. The resulting ligands are often polydentate, with the imine nitrogen atoms acting as coordination sites. researchgate.netekb.eg

The properties of the resulting Schiff base ligand can be systematically tailored by choosing different primary amines. For example, using an amino-alcohol like ethanolamine (B43304) would result in a ligand with N and O donor atoms. Using a diamine like ethylenediamine (B42938) could lead to the formation of larger macrocyclic ligands. These versatile ligands are crucial in catalysis, materials science, and bioinorganic chemistry. researchgate.net

| Reactant Amine | Resulting Schiff Base Ligand Type | Potential Donor Atoms |

|---|---|---|

| Aniline | Di-imine | N, N |

| Ethanolamine | Di-imine with hydroxyl groups | N, N, O, O |

| 2-Aminophenol | Di-imine with phenol (B47542) groups | N, N, O, O |

| Ethylenediamine (intramolecular) | Macrocyclic di-imine | N, N, N, N |

Development of Chelating Agents and Metallacycles

The Schiff base ligands derived from this compound are excellent chelating agents. A chelating agent is a multidentate ligand that can bind to a single central metal ion at multiple points, forming a stable ring structure known as a chelate. The enhanced stability of a chelate compared to a complex with monodentate ligands is known as the chelate effect.

When these biphenylene-based Schiff base ligands coordinate with metal ions, they can form well-defined metallacycles or larger metallosupramolecular structures. nih.gov The geometry of the final complex is dictated by the coordination preference of the metal ion and the bite angle and flexibility of the ligand. The rigid biphenylene spacer enforces a specific spatial arrangement of the coordinating imine groups, influencing the structure and properties of the resulting metal complex. These complexes have potential applications in catalysis, sensing, and as building blocks for more complex architectures. nih.gov

Building Block for Supramolecular Assemblies and Organic Frameworks

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. Porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are prime examples. nih.gov The design of these materials relies on the use of well-defined molecular building blocks, often referred to as 'nodes' and 'struts' or 'linkers'. nih.govrsc.org

This compound, with its defined 2,6-substitution pattern and rigid structure, is an ideal precursor for such linkers. The acetyl groups can be chemically modified into other functional groups (e.g., carboxylic acids, pyridyls) that are capable of coordinating to metal ions to form MOFs or undergoing condensation reactions to form COFs. nih.govrsc.org The intrinsic properties of the biphenylene unit, such as its planarity and specific electronic character, would be directly translated into the resulting framework, potentially leading to materials with unique porosity, catalytic activity, or photophysical properties. rsc.org

Vii. Future Research Directions and Emerging Paradigms in 2,6 Diacetylbiphenylene Chemistry

Development of Novel Catalytic Methods for Synthesis and Functionalization

A primary challenge and opportunity in biphenylene (B1199973) chemistry is the development of efficient and regioselective catalytic methods. While classical synthetic routes exist, future research will likely focus on modern transition-metal-catalyzed reactions, particularly C–H bond activation, to functionalize the biphenylene core.

The direct functionalization of non-activated C–H bonds is a powerful strategy for streamlining chemical synthesis by enhancing atom and step economy. researchgate.net Palladium catalysis, in particular, has proven effective for various C–H functionalization reactions. researchgate.net For 2,6-diacetylbiphenylene, this presents an avenue to introduce additional functional groups at the remaining C-H positions (1, 3, 5, and 7). Research could explore the use of directing groups to control the regioselectivity of these transformations. For instance, strategies developed for the meta-C–H functionalization of biphenyl (B1667301) compounds, which utilize nitrile directing groups or transient templates, could be adapted. researchgate.netnih.gov The development of palladium catalysts supported on materials like graphene oxide has also shown promise for C-H activation, leading to biphenyl formation from benzene (B151609), a process that could be conceptually extended to the functionalization of the biphenylene scaffold. rsc.org

Future work could focus on developing catalytic systems that selectively target specific C-H bonds on the this compound molecule, overriding the directing effects of the existing acetyl groups to achieve previously inaccessible substitution patterns.

| Catalytic Approach | Catalyst/Reagents | Target Position(s) | Potential Transformation | Rationale/Reference Concept |

|---|---|---|---|---|

| Directed C-H Olefination | Pd(OAc)₂, Ligand (e.g., 2-pyridone), Olefin, Oxidant | 3, 7 (ortho to acetyl) | Introduction of vinyl groups | Analogous to ortho-directed functionalization in other aromatic ketones. |

| Template-Assisted Remote C-H Activation | Pd Catalyst, U-shaped template, Oxidant | 4, 8 (meta to acetyl) | Acetoxylation, Iodination | Adapting remote C-H activation strategies from biphenyl systems. nih.gov |

| Non-directed C-H/C-H Coupling | Pd@Graphene Oxide, Acid, O₂ | Multiple | Dimerization or arylation | Based on methods for direct benzene coupling. rsc.org |

| Photoredox Catalysis | Ir or Ru photocatalyst, Ni co-catalyst, Aryl halide | Multiple | Cross-coupling/Arylation | Leveraging light-induced reactivity for mild functionalization. |

Exploration of Unconventional Reactivity Profiles

The central four-membered ring of the biphenylene nucleus is the source of its most intriguing and unconventional reactivity. The strain inherent in this ring system opens up reaction pathways not typically observed in conventional aromatic compounds. Future research is expected to delve deeper into activating and utilizing this latent reactivity.

One promising area is the selective activation of the C-C bonds within the four-membered ring. Studies on the reactions of biphenylene with iron group carbonyl clusters have already indicated the possibility of C-C bond activation competing with C-H activation. scilit.com This suggests that with the appropriate catalyst or reaction conditions, the biphenylene core could be selectively opened or rearranged. Such transformations would provide access to complex polycyclic aromatic structures that are difficult to synthesize through other means. Exploring the pericyclic reactions (e.g., cycloadditions) and organometallic-mediated ring-opening of this compound could lead to novel molecular architectures.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs), represent a major frontier in materials science. rsc.org MOFs are constructed from metal ions or clusters linked by organic molecules, creating porous, crystalline structures with tunable properties. wikipedia.org The rigid, planar structure and defined geometry of biphenylene-based linkers make them excellent candidates for constructing novel MOFs.

The this compound molecule, after oxidation of its acetyl groups to carboxylic acids to form 2,6-biphenylenedicarboxylic acid, could serve as a unique organic strut. Its implementation could lead to MOFs with distinctive topologies and electronic properties. The biphenylene unit could impart enhanced thermal stability or unique conductive properties to the framework. researchgate.net The resulting materials could find applications in gas storage and separation, catalysis, and sensing. wikipedia.orgnih.gov For example, porphyrin-based MOFs have shown excellent photocatalytic properties, and incorporating a biphenylene-based linker could modulate the electronic structure to enhance such activities. rsc.org Post-synthetic modification of the biphenylene core within a MOF structure could also be explored to introduce new active sites. nih.gov

| Linker | Structure | Key Feature | Potential MOF Property |

|---|---|---|---|

| 1,4-Benzenedicarboxylic acid (BDC) | Linear, simple aromatic | Well-studied, forms robust frameworks (e.g., MOF-5) | High porosity, thermal stability |

| 4,4'-Biphenyldicarboxylic acid (BPDC) | Linear, extended aromatic | Longer strut, potential for larger pores | Increased pore volume, interpenetration |

| 2,6-Biphenylenedicarboxylic acid (Hypothetical) | Rigid, planar, strained core | Unique geometry and electronic structure | Novel topology, potential electronic conductivity, modified thermal expansion. researchgate.net |

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly density functional theory (DFT), is an indispensable tool for predicting the properties of molecules and materials before their synthesis. rsc.org For this compound, computational studies can guide the design of new derivatives with specific, tailored electronic and reactive properties.

Theoretical calculations can predict how adding different electron-donating or electron-withdrawing groups to the biphenylene core will affect its stability, electronic structure (e.g., HOMO-LUMO gap), and reactivity. ichem.md For instance, DFT studies have been used to investigate the electronic properties of biphenylene sheets and nanoribbons, revealing that their character can range from metallic to semiconducting depending on their structure. researchgate.netbohrium.com This suggests that the electronic properties of discrete this compound derivatives could be finely tuned.

Future research will likely involve in silico screening of virtual libraries of this compound derivatives. By calculating properties such as ionization potential, electron affinity, and electrophilicity index, researchers can identify promising candidates for applications in organic electronics or as novel ligands for catalysis. ichem.md This computational-first approach can significantly accelerate the discovery process by prioritizing the most promising synthetic targets, saving considerable time and resources.

| Hypothetical Derivative | Modification | Targeted Property | Potential Application |

|---|---|---|---|

| 4,8-Dinitro-2,6-diacetylbiphenylene | Add electron-withdrawing -NO₂ groups | Lowered LUMO energy, increased electron affinity | n-type semiconductor in organic electronics |

| 4,8-Diamino-2,6-diacetylbiphenylene | Add electron-donating -NH₂ groups | Raised HOMO energy, decreased ionization potential | p-type semiconductor, building block for conductive polymers |

| 2,6-Di(2-pyridylcarbonyl)biphenylene | Replace methyl on acetyl with pyridyl | Introduction of metal-coordinating sites | Novel ligand for homogeneous catalysis |

| 4,8-Dibromo-2,6-diacetylbiphenylene | Add bromine atoms | Provide handles for further cross-coupling reactions | Versatile intermediate for complex molecule synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,6-Diacetylbiphenylene, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acetylation of biphenylene derivatives using acetyl chloride and Lewis acids (e.g., AlCl₃). Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign acetyl groups (δ ~2.5 ppm for ¹H; δ ~200 ppm for ¹³C) and aromatic protons (δ ~6.5–8.0 ppm).

- FT-IR : Confirm acetyl C=O stretches (~1680–1720 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M+H⁺] at m/z 264).

Cross-reference data with computational predictions (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥0.5 m/s airflow to minimize inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Refer to analogous safety data for structurally related compounds (e.g., 2,6-dimethylphenol) due to limited toxicity data for this compound .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to simulate NMR/IR spectra. Compare experimental vs. theoretical results to identify misassignments (e.g., overlapping aromatic proton signals). For discrepancies in UV-Vis data, use time-dependent DFT (TD-DFT) to model electronic transitions and correlate with solvent effects .

Q. What experimental strategies mitigate thermal instability during reactions involving this compound?

- Methodological Answer :

- Temperature Control : Conduct reactions under inert atmospheres (N₂/Ar) at ≤60°C to prevent decomposition.

- Stabilizing Agents : Add radical inhibitors (e.g., BHT) or use low-polarity solvents (e.g., toluene).

- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect degradation intermediates .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2,6-diacetyl groups hinder nucleophilic attack at the central biphenylene core, favoring regioselective reactions at para positions.

- Electronic Effects : Electron-withdrawing acetyl groups reduce electron density on the aromatic ring, making it more susceptible to electrophilic substitution.

Validate hypotheses via Hammett plots or kinetic isotope effect (KIE) studies .

Data Analysis & Critical Evaluation

Q. How should researchers address inconsistencies in reported photophysical properties of this compound?

- Methodological Answer :

- Replicate Experiments : Standardize solvent polarity, concentration, and excitation wavelengths.

- Statistical Validation : Apply ANOVA to compare quantum yield measurements across studies.

- Machine Learning : Train models on existing datasets to predict outliers or experimental artifacts .

Q. What methodologies validate the environmental stability of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Studies : Incubate compound in buffered solutions (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.

- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (EC₅₀ values).

Cross-reference with OECD guidelines for chemical stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.